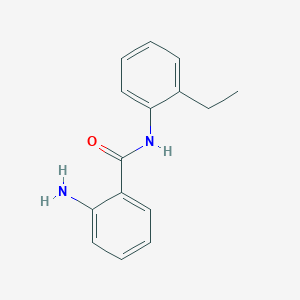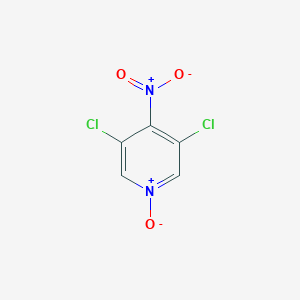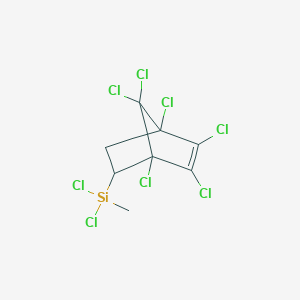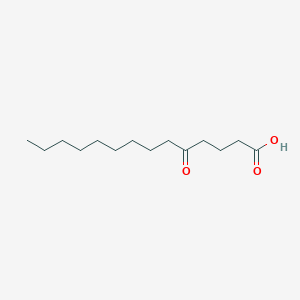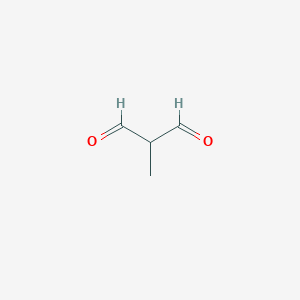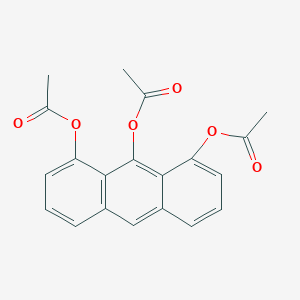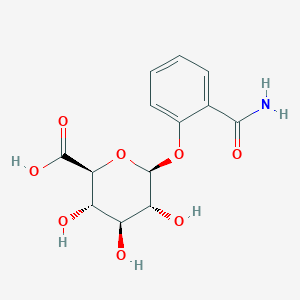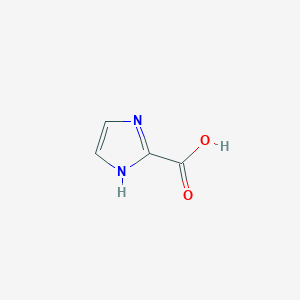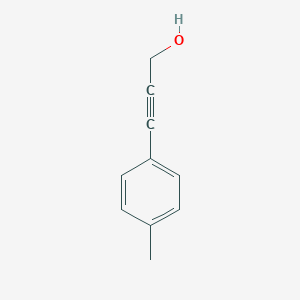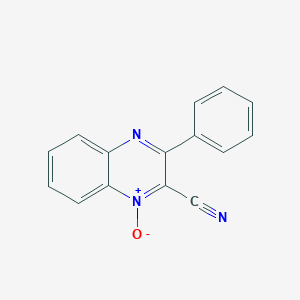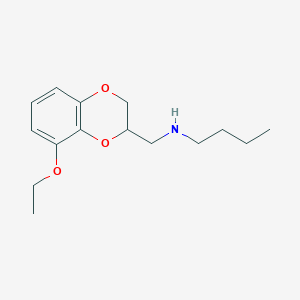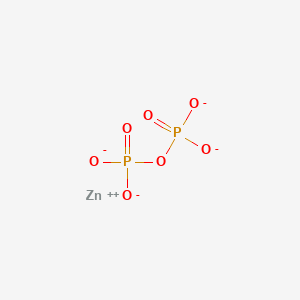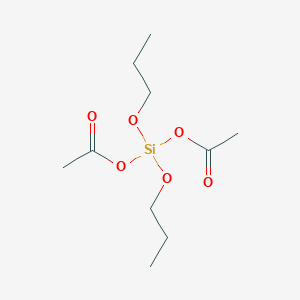
Diacetoxydipropoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetoxydipropoxysilane (DADPS) is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications. It belongs to the class of organosilicon compounds and is synthesized by reacting propylene oxide with acetic anhydride in the presence of a catalyst. DADPS has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Diacetoxydipropoxysilane is based on its ability to form covalent bonds with various materials. When Diacetoxydipropoxysilane is used as a coupling agent, it reacts with the surface of the material and forms a covalent bond between the material and the coupling agent. This results in an improved adhesion between the two materials and enhances the mechanical properties of the composite material.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Diacetoxydipropoxysilane. However, studies have shown that Diacetoxydipropoxysilane is not toxic to cells and does not cause any significant adverse effects on cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diacetoxydipropoxysilane in lab experiments is its ability to modify the surface properties of various materials. This makes it a versatile tool for the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also relatively easy to handle and has a long shelf life. However, one of the limitations of using Diacetoxydipropoxysilane is that it can be expensive compared to other coupling agents.
Direcciones Futuras
There are several future directions for the use of Diacetoxydipropoxysilane in scientific research. One potential application is in the preparation of functionalized nanoparticles for drug delivery and imaging. Diacetoxydipropoxysilane can be used as a surface modifier to improve the stability and biocompatibility of nanoparticles. Another potential application is in the preparation of novel composite materials with improved mechanical properties and durability. Additionally, Diacetoxydipropoxysilane can be used as a crosslinking agent in the synthesis of novel polymers with unique properties.
Métodos De Síntesis
The synthesis of Diacetoxydipropoxysilane involves the reaction of propylene oxide with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature of around 80-90°C and under atmospheric pressure. The catalyst used in the reaction is typically a Lewis acid such as boron trifluoride or aluminum chloride. The reaction produces Diacetoxydipropoxysilane as the main product along with some side products such as propylene glycol diacetate and acetic acid.
Aplicaciones Científicas De Investigación
Diacetoxydipropoxysilane has a wide range of scientific research applications, mainly due to its ability to modify the surface properties of various materials. It is commonly used as a coupling agent in the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also used as a crosslinking agent in the synthesis of polymers and as a surface modifier in the preparation of nanoparticles.
Propiedades
Número CAS |
17906-69-3 |
|---|---|
Nombre del producto |
Diacetoxydipropoxysilane |
Fórmula molecular |
C10H20O6Si |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
[acetyloxy(dipropoxy)silyl] acetate |
InChI |
InChI=1S/C10H20O6Si/c1-5-7-13-17(14-8-6-2,15-9(3)11)16-10(4)12/h5-8H2,1-4H3 |
Clave InChI |
NXDNKXIRKGNOMN-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
SMILES canónico |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
Otros números CAS |
17906-69-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



